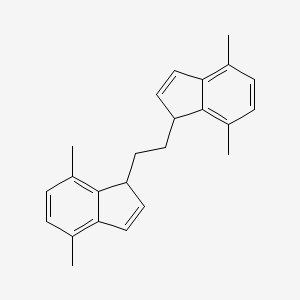phosphanium perchlorate CAS No. 122244-16-0](/img/structure/B14282431.png)
[Cyano(dibutylphosphoryl)methyl](triphenyl)phosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyano(dibutylphosphoryl)methylphosphanium perchlorate is a complex organophosphorus compound It is characterized by the presence of a cyano group, a dibutylphosphoryl group, and a triphenylphosphanium moiety, all coordinated to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(dibutylphosphoryl)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. This salt is then reacted with a cyano-containing reagent under controlled conditions to introduce the cyano group. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require an inert atmosphere and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyano(dibutylphosphoryl)methylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents
Propiedades
Número CAS |
122244-16-0 |
|---|---|
Fórmula molecular |
C28H34ClNO5P2 |
Peso molecular |
562.0 g/mol |
Nombre IUPAC |
[cyano(dibutylphosphoryl)methyl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H34NOP2.ClHO4/c1-3-5-22-31(30,23-6-4-2)28(24-29)32(25-16-10-7-11-17-25,26-18-12-8-13-19-26)27-20-14-9-15-21-27;2-1(3,4)5/h7-21,28H,3-6,22-23H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
WMHOQKMYEIFLTO-UHFFFAOYSA-M |
SMILES canónico |
CCCCP(=O)(CCCC)C(C#N)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)


![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)




![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)

